4-(3-aminophenyl)butanoic Acid Hydrochloride
Overview
Description
"4-(3-Aminophenyl)butanoic Acid Hydrochloride" is a compound of significant interest in the field of organic chemistry and pharmaceutical research. Its derivatives and analogs are often explored for their potential in various applications.
Synthesis Analysis
The synthesis of 4-(3-Aminophenyl)butanoic Acid Hydrochloride and its derivatives can involve several steps, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. These methods are characterized by their low cost and suitability for large-scale production (Yuan Guo-qing, 2013).
Molecular Structure Analysis
The molecular structure of 4-(3-Aminophenyl)butanoic Acid Hydrochloride has been studied using techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy. These studies provide insights into the compound's geometrical structure, vibrational spectra, and other physical properties (S. Muthu, E. Paulraj, 2012).
Chemical Reactions and Properties
Various derivatives of 4-(3-Aminophenyl)butanoic Acid Hydrochloride have been synthesized, demonstrating the compound's versatility in forming different chemical structures and exhibiting diverse chemical properties. These derivatives often exhibit significant antimicrobial and other biological activities (Kristina Mickevičienė et al., 2015).
Physical Properties Analysis
The physical properties of 4-(3-Aminophenyl)butanoic Acid Hydrochloride and its analogs, such as stability, electron density distribution, and intramolecular interactions, are key to understanding their potential applications. These properties are often analyzed using methods like Natural Bond Orbital (NBO) analysis (K. Vanasundari et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-(3-Aminophenyl)butanoic Acid Hydrochloride derivatives, such as reactivity, molecular electrostatic potential, and interaction with biological molecules, are crucial for their potential application in various fields. These properties are often explored using computational chemistry methods and molecular docking studies (K. Vanasundari et al., 2017).
Scientific Research Applications
Yuan Guo-qing (2013) developed a low-cost, industrial-scale method for synthesizing 4-(3-Amino-2-carboxy phenyl) butanoic acid, an important intermediate in creating new thymidylate syntheses inhibitors (Yuan Guo-qing, 2013).
Delhaye et al. (2006) demonstrated an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in producing LY518674, using minimal aqueous HBr without phase transfer catalysis (Delhaye, Diker, Donck, Merschaert, 2006).
Muthu and Paulraj (2012) studied the molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid, revealing intramolecular charge transfer and stability from hyperconjugative interactions and charge delocalization (Muthu, Paulraj, 2012).
C. Buss et al. (1997) synthesized 4[3′-bis(2″-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid, showing potential as a potent and selective anti-tumor agent (Buss, Coe, Tatlow, 1997).
Владимир Георгиевич Беликов et al. (2015) demonstrated the use of IR and H1NMR spectra to effectively identify and determine the structure of new bioactive substances in pharmaceutical analysis, including 4-amino-3-(3-pyridyl)-butanoic acid dihydrochlorid (Владимир Георгиевич Беликов, Борис Владимирович Боровский, Михаил Владимирович Ларский, 2015).
O. S. Vasil'eva et al. (2016) provided a simple and efficient method for the synthesis of 3,4-disubstituted aminobutyric acids with promising pharmacological activity (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, Berestovitskaya, 2016).
Safety And Hazards
The safety information for 4-(3-aminophenyl)butanoic Acid Hydrochloride indicates that it should be stored in a dry room at normal temperature2. It has a GHS07 pictogram and the signal word is "Warning"2. The hazard statements include H315-H319-H335 and the precautionary statements include P261-P305+P351+P3382. Contact with skin and eyes should be avoided5.
Future Directions
The future directions for 4-(3-aminophenyl)butanoic Acid Hydrochloride are not explicitly mentioned in the available resources. However, given its structural similarity to phenylbutyric acid, it may have potential applications in the treatment of metabolic disorders and neuropathies3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
4-(3-aminophenyl)butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9-5-1-3-8(7-9)4-2-6-10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRRBHCFUEQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471049 | |
Record name | 4-(3-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminophenyl)butanoic Acid Hydrochloride | |
CAS RN |
91843-18-4 | |
Record name | 4-(3-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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